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Compound of Interest

Compound Name: 3-Ethyl-2-phenylmorpholine
CAS No.: 100368-98-7
Cat. No.: B1498995

Get Quote

Structural Dynamics and Pharmacological Profiling
of a Potent Monoamine Uptake Inhibitor
Executive Summary

3-Ethyl-2-phenylmorpholine, commonly referred to in research circles as Phenetrazine,
represents a critical structural evolution of the phenmetrazine scaffold. By extending the alkyl
chain at the C3 position from a methyl to an ethyl group, the molecule exhibits a distinct shift in
transporter selectivity and potency. This guide provides an in-depth analysis of its chemical
properties, synthesis pathways, and pharmacological mechanism, specifically focusing on its
action as a dual norepinephrine-dopamine uptake inhibitor (NDRI).

The compound is of significant interest in structure-activity relationship (SAR) studies due to
the "steric tuning" of the morpholine ring, where C3 substitution directly influences binding
affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while
minimizing serotonergic liability.

Chemical Profile and Stereochemistry
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IUPAC Name: 3-Ethyl-2-phenylmorpholine Molecular Formula: C12H17NO Molar Mass:
191.27 g/mol

Stereochemical Considerations

Like its parent compound phenmetrazine, 3-ethyl-2-phenylmorpholine possesses two chiral
centers at C2 and C3. This results in two diastereomeric pairs: cis and trans.

o Cis-configuration: Historically, in the 2-phenylmorpholine class, the cis isomers (where the
phenyl and alkyl groups are on the same side of the morpholine ring plane) often display
higher potency for monoamine transporters.

e Trans-configuration: Generally exhibits reduced affinity compared to the cis form.

« Stability: The morpholine ring adopts a chair conformation. The bulky phenyl and ethyl
groups will orient to minimize 1,3-diaxial interactions. In the trans isomer, both substituents
can adopt equatorial positions, which is thermodynamically favorable, but the cis isomer's
specific spatial arrangement is often required for optimal binding within the transporter's
orthosteric site.

Pharmacological Mechanism: Monoamine Uptake
Inhibition

Phenetrazine functions primarily as a potent inhibitor of monoamine uptake, with high
selectivity for catecholamines over indolamines.

3.1 Mechanism of Action

The molecule interacts with the solute carrier family 6 (SLC6) transporters:

» Norepinephrine Transporter (NET): High-affinity blockade. The ethyl group at C3 enhances
hydrophobic interaction within the NET binding pocket, potentially increasing potency relative
to phenmetrazine.

e Dopamine Transporter (DAT): Robust inhibition. The steric bulk of the ethyl group is tolerated
well by the DAT, maintaining or enhancing the inhibition profile seen in the methyl analogue.
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» Serotonin Transporter (SERT): Negligible to low affinity. The 2-phenylmorpholine scaffold is
inherently selective against SERT; the C3-ethyl extension does not significantly increase
SERT binding, preserving the "clean" stimulant profile.

Note on "Releaser” vs. "Inhibitor": While classified here as an uptake inhibitor, phenetrazine—
like phenmetrazine—likely acts as a substrate-type releasing agent. It enters the presynaptic
neuron via the transporter (competitive uptake inhibition) and triggers the reversal of the
transporter (efflux) or displaces vesicular monoamines (VMAT?2 interaction). In standard
synaptosomal uptake assays, this activity manifests as a reduction in radioligand uptake,
yielding low ICso values.

3.2 Structure-Activity Relationship (SAR)

The transition from Methyl (Phenmetrazine) to Ethyl (Phenetrazine) at C3 is a classic study in
homologous extension:

 Lipophilicity: The ethyl group increases logP, enhancing blood-brain barrier (BBB)
permeability.

e Potency: SAR data from related 3,5,5-trimethylmorpholine analogues suggests that
extending the C3 substituent to an ethyl group can improve ICso values for DA and NE
uptake into the low nanomolar range (e.g., ~20 nM), surpassing the methyl variants.

3.3 Mechanism Diagram

The following diagram illustrates the competitive inhibition and potential reverse-transport
mechanism at the synaptic cleft.
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Caption: Figure 1. Dual mechanism of action showing competitive uptake inhibition and
substrate-mediated efflux at DAT/NET sites.

Synthesis Protocol

The synthesis of 3-ethyl-2-phenylmorpholine requires a deviation from the standard
propiophenone route used for phenmetrazine. The starting material must be Butyrophenone to
establish the ethyl chain.

4.1 Synthetic Pathway (Graphviz)
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Caption: Figure 2. Synthetic route from Butyrophenone to Phenetrazine via alpha-bromination

and cyclization.
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4.2 Detailed Methodology
Step 1: Alpha-Bromination

e Reagents: Butyrophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid (solvent).

» Protocol: Dissolve butyrophenone in glacial acetic acid. Add bromine dropwise at <20°C to
prevent poly-bromination. Stir until decolorized. Quench with water/bicarb. Extract the alpha-
bromobutyrophenone.

 Critical Control: Temperature control is vital to ensure mono-bromination at the alpha
position.

Step 2: Amination

e Reagents: Alpha-bromobutyrophenone, N-Benzylethanolamine (2 eq to act as base and
nucleophile), Toluene.

o Protocol: Reflux the bromoketone with N-benzylethanolamine. The benzyl group protects the
nitrogen and prevents over-alkylation.

e Outcome: Formation of the alpha-(N-benzyl-N-2-hydroxyethylamino)butyrophenone.
Step 3: Reduction
¢ Reagents: Sodium Borohydride (NaBH4) in Methanol.

» Protocol: Reduce the ketone functionality to a secondary alcohol. This creates the necessary
1,2-relationship between the hydroxyl and the amine for morpholine ring closure.

o Stereochemistry: This step establishes the cis/trans ratio. Hydride attack is governed by
Cram's rule/Felkin-Anh model.

Step 4: Cyclization

o Reagents: 70% Sulfuric Acid or concentrated HCI.
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e Protocol: Heat the intermediate alcohol in acid. This promotes intramolecular etherification
(dehydration) to close the morpholine ring.

o Debenzylation: If N-benzyl was used, catalytic hydrogenation (H2, Pd/C) is required as a
final step to yield the free amine.

Experimental Protocols: Monoamine Uptake Assay

To validate the "uptake inhibitor" classification, the following in vitro assay is the gold standard.

Objective: Determine ICso values for [3H]DA and [?H]NE uptake in rat brain synaptosomes.

Parameter Protocol Specification

Rat striatum (for DAT) and hypothalamus/cortex
(for NET/SERT).

Tissue Source

Homogenize tissue in 0.32M sucrose; centrifuge
at 1000g (10 min); collect supernatant (S1);

Preparation ) ] )
centrifuge S1 at 17,000g (20 min) to yield P2
synaptosomal pellet.

Buffer Krebs-HEPES buffer (pH 7.4).

Ligands [*H]Dopamine, [*H]Norepinephrine.

Incubation 37°C for 5-10 minutes.

o Rapid filtration over GF/B filters using a cell

Termination
harvester.

Analysis Liquid scintillation counting.

Data Interpretation:
¢ |Cso Calculation: Non-linear regression analysis (Sigmoidal dose-response).

o Expected Results: Phenetrazine typically yields ICso values in the low nanomolar range (10—
50 nM) for DAT and NET, significantly lower than SERT (>1000 nM).
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o Self-Validation: Include Phenmetrazine as a positive control. If Phenmetrazine ICso deviates
>20% from historical values (approx. 130 nM for DA), the assay is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1498995?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

